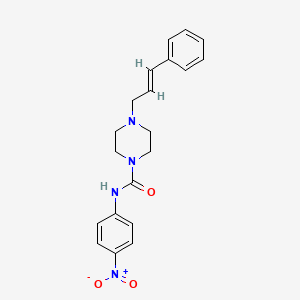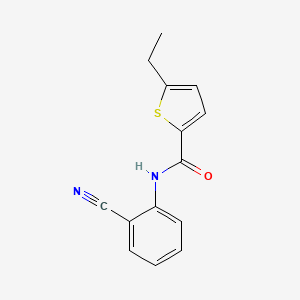
N-(4-fluorobenzyl)-3,4-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)-3,4-dimethylbenzenesulfonamide, commonly known as FBDS, is a chemical compound that belongs to the sulfonamide class of compounds. FBDS is widely used in scientific research due to its unique properties and applications.
作用機序
The mechanism of action of FBDS is not fully understood, but it is believed to involve the binding of FBDS to specific proteins, leading to the modulation of their activity. For example, FBDS has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of pH in the body. By inhibiting carbonic anhydrase, FBDS can alter the pH of the surrounding environment, leading to a wide range of biological effects.
Biochemical and Physiological Effects
FBDS has been shown to have a wide range of biochemical and physiological effects. For example, FBDS has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the activity of the immune system. FBDS has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
実験室実験の利点と制限
FBDS has several advantages for lab experiments. It is a highly specific ligand that can be used to probe the activity of specific proteins. It is also relatively easy to synthesize and has a long shelf life. However, FBDS also has some limitations. It can be difficult to solubilize in aqueous solutions, which can limit its use in some experiments. Additionally, FBDS can be toxic at high concentrations, which can limit its use in vivo.
将来の方向性
FBDS has many potential future directions for scientific research. One possible direction is the development of new drugs based on the structure of FBDS. FBDS has been shown to have anticancer, anti-inflammatory, and neuroprotective effects, making it a promising candidate for drug development. Another possible direction is the use of FBDS as a tool for the investigation of biological processes. FBDS has been used to study protein-ligand interactions, but it may also have applications in other areas of biology, such as the study of signal transduction pathways. Finally, future research could focus on the optimization of the synthesis method for FBDS, with the goal of improving the yield and purity of the compound.
合成法
FBDS can be synthesized by the reaction of 4-fluorobenzylamine with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to FBDS by hydrolysis. The yield of FBDS can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.
科学的研究の応用
FBDS is a versatile compound that has been widely used in scientific research. It has been used as a ligand for the development of new drugs, as a probe for the study of protein-ligand interactions, and as a tool for the investigation of biological processes. FBDS has been shown to bind to various proteins, including carbonic anhydrase, aldose reductase, and protein kinase C. The binding of FBDS to these proteins can modulate their activity, leading to a wide range of biological effects.
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-11-3-8-15(9-12(11)2)20(18,19)17-10-13-4-6-14(16)7-5-13/h3-9,17H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFYFDVOEHWKAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-ethyl-3-piperidinyl)methyl]-N-methyl-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5409380.png)
![{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5409389.png)

![2-[5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5409412.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2-methoxy-N-methylpyrimidine-5-carboxamide](/img/structure/B5409418.png)
![4-butyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5409424.png)



![N-[4-(ethylamino)-2-oxo-2H-chromen-3-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5409459.png)



![3-[4-(difluoromethoxy)phenyl]-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5409484.png)